1-Bromo-2-iso-butyloxy-4-fluorobenzene

Lipophilicity Drug-likeness Phase partitioning

1-Bromo-2-iso-butyloxy-4-fluorobenzene (CAS 1309933-07-0) is a tri-substituted halogenated aromatic building block with the molecular formula C₁₀H₁₂BrFO and a molecular weight of 247.10 g/mol. The benzene ring bears a bromine atom at position 1, an isobutoxy (–OCH₂CH(CH₃)₂) group at position 2, and a fluorine atom at position 4, establishing a distinct ortho-alkoxy/para-fluoro substitution pattern around the reactive aryl bromide center.

Molecular Formula C10H12BrFO
Molecular Weight 247.10 g/mol
Cat. No. B12641172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-iso-butyloxy-4-fluorobenzene
Molecular FormulaC10H12BrFO
Molecular Weight247.10 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=CC(=C1)F)Br
InChIInChI=1S/C10H12BrFO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6H2,1-2H3
InChIKeyBCFJKNDOGOSMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-iso-butyloxy-4-fluorobenzene: A Defined ortho-Isobutoxy Halogenated Building Block for Cross-Coupling-Driven Synthesis


1-Bromo-2-iso-butyloxy-4-fluorobenzene (CAS 1309933-07-0) is a tri-substituted halogenated aromatic building block with the molecular formula C₁₀H₁₂BrFO and a molecular weight of 247.10 g/mol [1]. The benzene ring bears a bromine atom at position 1, an isobutoxy (–OCH₂CH(CH₃)₂) group at position 2, and a fluorine atom at position 4, establishing a distinct ortho-alkoxy/para-fluoro substitution pattern around the reactive aryl bromide center [1]. This compound belongs to the class of bromo-fluoro-alkoxybenzenes that serve as key intermediates in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the modular construction of biaryl and heterobiaryl scaffolds for pharmaceutical and agrochemical research .

Why 1-Bromo-2-iso-butyloxy-4-fluorobenzene Cannot Be Replaced by Shorter-Alkoxy or Positional-Isomer Analogs


Substituting a shorter alkoxy analog such as 1-bromo-2-methoxy-4-fluorobenzene or 1-bromo-2-ethoxy-4-fluorobenzene for 1-bromo-2-iso-butyloxy-4-fluorobenzene is not a neutral exchange: the isobutoxy group introduces a quantifiably higher lipophilicity that alters phase-partitioning behavior during aqueous workup and chromatographic purification, a larger steric footprint that modulates the steric environment around the reactive C–Br bond in cross-coupling reactions, and increased conformational flexibility (three rotatable bonds versus one or two) that can influence molecular recognition in downstream biological targets [1]. Positional isomers such as 2-bromo-4-fluoro-1-isobutoxybenzene place the bromine at a different ring position, fundamentally changing the electronics of oxidative addition at palladium and redirecting the regiochemical outcome of subsequent functionalization [2].

1-Bromo-2-iso-butyloxy-4-fluorobenzene: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage: XLogP3 of 4.0 Surpasses Methoxy, Ethoxy, and Isopropoxy Analogs by Meaningful Margins

The target compound exhibits a computed XLogP3 value of 4.0 (PubChem, XLogP3 3.0 algorithm), which is 1.3 log units higher than the methoxy analog (XLogP3 = 2.7), 0.9 log units higher than the ethoxy analog (XLogP3 = 3.1), and 0.5 log units higher than the isopropoxy analog (XLogP3 = 3.5) [1]. An alternative vendor-reported LogP value of 3.623 (Leyan) remains directionally consistent and exceeds the methoxy analog LogP of 2.5968 [2]. Each ~1 log unit increase in LogP corresponds to a roughly 10-fold increase in octanol/water partition coefficient, directly influencing extraction recovery, chromatographic retention, and membrane permeability in cellular assays.

Lipophilicity Drug-likeness Phase partitioning ADME

Steric and Conformational Differentiation: Three Rotatable Bonds Provide Greater Conformational Sampling Than Shorter Alkoxy Analogs

The isobutoxy substituent in the target compound contributes three rotatable bonds (C–O–CH₂–CH–C), whereas the methoxy analog possesses only one rotatable bond (C–O–CH₃), and the ethoxy and isopropoxy analogs each possess two rotatable bonds [1]. This additional degree of conformational freedom, combined with the larger steric volume of the isobutoxy group (branching at the γ-carbon), creates a distinct steric environment around the ortho-bromine that can modulate the rate of oxidative addition in palladium-catalyzed cross-coupling reactions relative to less hindered analogs [2].

Conformational flexibility Steric bulk Molecular recognition Cross-coupling reactivity

Positional Isomer Selectivity: Ortho-Bromine/Para-Fluorine Pattern Distinct from 2-Bromo-4-fluoro-1-isobutoxybenzene

The target compound (1-bromo-2-isobutoxy-4-fluorobenzene) positions the bromine atom ortho to the isobutoxy group and para to fluorine, whereas its positional isomer 2-bromo-4-fluoro-1-isobutoxybenzene (CAS 1017031-94-5) places the bromine ortho to fluorine and para to the isobutoxy group [1][2]. This positional difference alters the electronic character of the C–Br bond: in the target compound, the electron-withdrawing fluorine is para to bromine, while in the isomer, fluorine is ortho to bromine, creating a different σ-electron-withdrawing environment that can affect the activation energy for oxidative addition at Pd(0) [3]. Both isomers share identical molecular formula, molecular weight (247.10 g/mol), and XLogP3 (4.0), making them indistinguishable by bulk properties alone, yet their regiochemical outcomes in cross-coupling are non-interchangeable.

Regioselectivity Oxidative addition Building block design Suzuki-Miyaura

Isobutoxy Group in Biological Systems: Gamma-Branched Alkoxy Confers 5-Fold Higher Receptor Affinity Than Beta-Branched Analogs

In a controlled series of 3-substituted β-carboline benzodiazepine receptor (BzR) ligands, the γ-branched isobutoxy derivative (IC₅₀ = 93 nM) displayed approximately 5-fold higher binding affinity than the β-branched sec-butoxy analog (IC₅₀ = 471 nM) and roughly 3.8-fold higher affinity than the tert-butyl ketone analog (IC₅₀ = 358 nM) [1]. This demonstrates that the γ-branching architecture of the isobutoxy group—identical to the alkoxy chain in the target compound—can provide a tangible pharmacological advantage over other C₄ alkoxy isomers when the alkoxy group engages a hydrophobic binding pocket. While this study is on a different core scaffold (β-carboline rather than bromo-fluorobenzene), the differential binding is driven by the alkoxy moiety geometry rather than the core, supporting class-level inference that the isobutoxy group provides unique steric complementarity to biological targets.

Structure-activity relationship Benzodiazepine receptor Gamma-branching Medicinal chemistry

Highest-Value Research and Procurement Scenarios for 1-Bromo-2-iso-butyloxy-4-fluorobenzene


Medicinal Chemistry: Suzuki-Miyaura Coupling for Biaryl Lead Optimization

The compound serves as an aryl bromide partner in palladium-catalyzed Suzuki-Miyaura cross-couplings with arylboronic acids, enabling construction of ortho-isobutoxy/para-fluoro biaryl scaffolds. The distinct lipophilicity (XLogP3 = 4.0) and steric profile of the isobutoxy group make this building block particularly suitable for medicinal chemistry programs where the alkoxy substituent is intended to occupy a hydrophobic pocket in the target protein [1]. The γ-branching architecture of the isobutoxy chain has been associated with superior receptor binding affinity compared to β-branched or linear alkoxy alternatives in well-characterized ligand series [2].

Agrochemical Intermediate Synthesis Requiring Differential Lipophilicity

The 1.3 log unit lipophilicity advantage over the methoxy analog directly translates to improved organic-phase extraction and formulation properties [1]. Agrochemical discovery programs that require fine-tuning of logP for foliar uptake or soil mobility can utilize this compound as a late-stage diversification building block where the isobutoxy group provides a higher and more sterically differentiated lipophilicity option than shorter-chain alkoxy alternatives. The verified 98% purity specification (Leyan) supports reproducible reaction outcomes in scale-up contexts .

Material Science: Synthesis of Fluorinated Liquid Crystal or OLED Precursors

The combination of a para-fluorine substituent (providing dipole moment and potential for C–F···H interactions) with an ortho-isobutoxy group (providing conformational flexibility via three rotatable bonds) and an aryl bromide handle for further cross-coupling makes this compound a suitable precursor for fluorinated aromatic materials [1]. The distinct substitution pattern ensures precise regiochemical control in the construction of extended π-conjugated systems, where isomeric purity is critical for material performance [3].

Selective Orthogonal Functionalization: Bromine as the Primary Reactive Handle

The compound's architecture allows chemists to exploit the aryl bromide as the primary cross-coupling site while the para-fluorine remains available for subsequent nucleophilic aromatic substitution (SₙAr) or as a metabolically stable blocking group in bioactive molecules. The ortho-isobutoxy group provides steric shielding that can influence the chemoselectivity of palladium-catalyzed transformations, an advantage that simpler methoxy or ethoxy analogs cannot offer to the same degree due to their smaller steric footprint [1].

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